molecular formula C10H8ClNO2 B6144414 quinoline-6-carboxylic acid hydrochloride CAS No. 454218-12-3

quinoline-6-carboxylic acid hydrochloride

Cat. No.: B6144414
CAS No.: 454218-12-3
M. Wt: 209.63 g/mol
InChI Key: YDONXNSAFUGLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is particularly notable for its applications in medicinal chemistry and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by cyclization and subsequent acidification to yield the desired product . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like ionic liquids and clay have been explored . These methods not only improve yield but also reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Quinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA synthesis in microbial cells. The specific pathways and targets depend on the functional groups present on the quinoline ring and the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline-6-carboxylic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

quinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDONXNSAFUGLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quinoline-6-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
quinoline-6-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
quinoline-6-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
quinoline-6-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
quinoline-6-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
quinoline-6-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.